Monophenoltoremifene

Description

Background and Significance of Selective Estrogen Receptor Modulators (SERMs) and Related Compounds

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. nih.govtandfonline.com This dual action allows them to mimic the beneficial effects of estrogen in some tissues, such as bone, while blocking potentially harmful estrogenic effects in other tissues, like the breast and uterus. nih.govtandfonline.com The development of SERMs, which are structurally diverse, marked a significant advancement in therapies for hormone-responsive conditions, including breast cancer and postmenopausal osteoporosis. nih.govresearchgate.net

The triphenylethylene (B188826) scaffold is a core chemical structure for many first-generation SERMs, including the well-known tamoxifen (B1202) and toremifene (B109984). nih.govdovepress.com These compounds have been pivotal in the management of estrogen receptor-positive breast cancer. dovepress.com However, their clinical use also highlighted the potential for varied and sometimes undesirable tissue effects, spurring further research into new derivatives with more refined and targeted activity. nih.gov

Historical Development and Derivatization from Parent Compounds (e.g., Toremifene)

Monophenoltoremifene, or ospemifene (B1683873), is a primary metabolite of the SERM toremifene. nih.goveuropeanreview.org Toremifene itself is a chlorinated derivative of tamoxifen, developed with the aim of reducing the carcinogenic potential observed with tamoxifen in some preclinical models. researchgate.netportico.org During the metabolic processing of toremifene in the liver, a key transformation is deamination and hydroxylation, which results in the formation of ospemifene (also known as deaminohydroxytoremifene). nih.goveuropeanreview.org

The discovery that ospemifene possessed its own distinct pharmacological properties, separate from toremifene, was a critical step in its developmental trajectory. nih.gov Early structure-activity relationship studies revealed that the removal of the dimethylaminoethoxy side chain, a feature of tamoxifen and toremifene, and its replacement with a hydroxyl group, as seen in ospemifene, significantly altered the compound's activity profile. nih.gov

Rationale for Focused Academic Investigation of this compound

The primary impetus for the focused academic investigation of this compound (ospemifene) stemmed from the observation of its unique tissue-selective effects, which differed significantly from other SERMs. dovepress.comeuropeanreview.org While initial research explored its potential for osteoporosis and breast cancer prevention, a pronounced and nearly full estrogenic agonist effect on the vaginal epithelium became a key area of interest. dovepress.comeuropeanreview.org This was a notable departure from other SERMs like tamoxifen, which can have neutral or even drying effects on vaginal tissue. dovepress.com

This strong, beneficial effect on the vaginal mucosa, coupled with neutral to minimal effects on the endometrium and antagonistic effects in breast tissue in preclinical models, provided a compelling rationale for its development as a targeted therapy. nih.govtandfonline.com The prospect of a compound that could alleviate symptoms of vulvovaginal atrophy without the broader systemic estrogenic concerns associated with hormone replacement therapy drove its specific research path. dovepress.com

Overview of Research Trajectory and Unanswered Questions

The research trajectory for this compound (ospemifene) began with its identification as a metabolite of toremifene and initial preclinical evaluations of its SERM profile. nih.goveuropeanreview.org These early studies in animal models established its estrogenic effects on bone and anti-estrogenic effects on breast tissue. tandfonline.com However, the discovery of its potent vaginal estrogenic effects shifted the primary clinical development focus towards treating dyspareunia, a symptom of vulvovaginal atrophy. dovepress.comeuropeanreview.org

Despite its successful development and approval for this indication, several areas of research remain open for further investigation. Long-term studies are needed to fully elucidate its effects on bone health and its potential role in osteoporosis prevention. mdpi.com While preclinical data are promising, its long-term impact on breast tissue in a clinical setting, particularly in breast cancer survivors, warrants continued evaluation. mdpi.comcanjhealthtechnol.ca Furthermore, the full spectrum of its tissue-selective effects on other systems, such as the cardiovascular system, and its potential applications in other medical conditions remain subjects for future research. The potential immunomodulatory effects of ospemifene also represent a new avenue of investigation. nih.gov

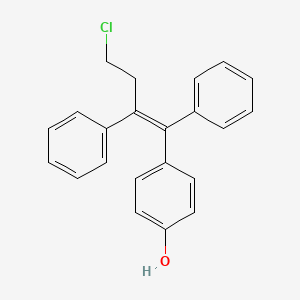

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPJJMOFPSHKFE-DQRAZIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89778-41-6 | |

| Record name | 2,2-bis(2-methylphenyl)-2-phenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Monophenoltoremifene

Elucidation of Synthetic Routes and Pathways for Monophenoltoremifene

The synthesis of this compound and related triphenylethylene (B188826) compounds can be approached through various strategies, often involving multi-step sequences that require careful control of reaction conditions to achieve the desired stereochemistry and purity.

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available precursors. libretexts.orgscitepress.org For this compound, the key disconnection points are typically the carbon-carbon bonds of the ethylene (B1197577) core and the ether linkage, if present in a derivative.

A primary retrosynthetic disconnection of the triphenylethylene core suggests a McMurry coupling reaction as a key step. blogspot.comresearchgate.net This approach involves the reductive coupling of two different ketone precursors. For this compound, these precursors would be 4-hydroxybenzophenone (B119663) and 3-chloropropiophenone (B135402). googleapis.com The McMurry reaction, typically using reagents like titanium tetrachloride and a reducing agent such as zinc, is known to favor the formation of the desired Z-isomer, which is crucial for the biological activity of many triphenylethylene derivatives. googleapis.com

Another retrosynthetic strategy involves building the triphenylethylene scaffold sequentially. This could start from a precursor like 1,2-diphenyl-1-butanone, which can be synthesized from deoxybenzoin. portico.org The subsequent steps would involve the introduction of the third phenyl ring and the chloroethyl side chain through Grignard reactions and subsequent manipulations.

Key precursors for the synthesis of this compound and its analogs include:

4-Hydroxybenzophenone: Provides one of the phenyl rings with the essential hydroxyl group. googleapis.com

3-Chloropropiophenone: Contributes the second phenyl ring and the chloroethyl side chain. googleapis.com

Deoxybenzoin: A precursor for building the 1,2-diphenylbutane (B14750373) skeleton. portico.org

4-(Tetrahydropyranyloxy)phenyl bromide: Used to introduce a protected phenol (B47542) group in Grignard-based syntheses. portico.org

Specific Reaction Schemes and Conditions

Several specific reaction schemes have been developed for the synthesis of this compound and structurally related compounds like ospemifene (B1683873).

McMurry Coupling Route: A common method for synthesizing 4-(4-Chloro-1,2-diphenyl-but-1-enyl)phenol involves the McMurry reaction. googleapis.com

Step 1: Titanium tetrachloride is treated with a reducing agent like zinc powder in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to generate the low-valent titanium species. googleapis.com

Step 2: A solution of 4-hydroxybenzophenone and 3-chloropropiophenone in THF is added to the titanium reagent. googleapis.com

Step 3: The reaction mixture is refluxed to promote the coupling and formation of the double bond. googleapis.com

Step 4: Workup with an aqueous potassium carbonate solution, followed by extraction and purification, yields the product, predominantly as the Z-isomer. googleapis.com

Sequential Addition Route: An alternative approach involves the sequential construction of the molecule.

Step 1: Deoxybenzoin is alkylated with a protected 2-bromoethanol (B42945) derivative, such as 2-(benzyloxy)ethyl bromide, in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC). portico.org

Step 2: The resulting 4-(benzyloxy)-1,2-diphenyl-1-butanone is then reacted with a Grignard reagent prepared from a protected 4-bromophenol, for instance, 4-(tetrahydropyranyloxy)phenyl bromide. portico.org

Step 3: The resulting triphenylbutanol derivative undergoes dehydration, often with an acid catalyst, to form the triphenylethylene core. portico.org

Step 4: Subsequent deprotection steps yield the final phenolic compound.

The table below summarizes typical reagents and conditions for key synthetic transformations.

| Reaction Type | Reagents and Conditions | Purpose |

| McMurry Coupling | TiCl4, Zn, THF, reflux | Forms the triphenylethylene core from two ketones. googleapis.com |

| Alkylation | NaOH, TEBAC, Toluene/Water, reflux | Adds an ether side chain to a phenolic hydroxyl group. portico.org |

| Grignard Reaction | Mg, THF | Forms a carbon-carbon bond by reacting an organomagnesium compound with a ketone. portico.org |

| Dehydration | H2SO4, Ethanol/Water, heat | Eliminates a hydroxyl group to form a double bond. portico.org |

| Etherification | NaH, THF; followed by an alkyl halide | Forms an ether linkage from an alcohol or phenol. googleapis.com |

Development of this compound Analogs and Derivatives

The triphenylethylene scaffold of this compound is a versatile platform for generating analogs and derivatives with modified properties. nih.gov These modifications aim to fine-tune the biological activity profile.

Strategies for Structural Diversification

Structural diversification of triphenylethylene-based selective estrogen receptor modulators (SERMs) is a key strategy to develop new therapeutic agents. nih.gov Modifications often focus on the side chain and the phenolic hydroxyl group.

Side Chain Modification: The length and nature of the side chain can be altered. For example, replacing the chloroethyl group with a hydroxyethoxyethyl group leads to fispemifene. googleapis.com This is typically achieved by reacting the parent phenol, this compound, with a suitable alkylating agent in the presence of a base. googleapis.com

Esterification and Etherification: The phenolic hydroxyl group can be esterified or etherified to create prodrugs or modulate the compound's pharmacokinetic properties. For instance, reaction with ethyl bromoacetate (B1195939) in the presence of potassium carbonate yields the corresponding ester. googleapis.com

Introduction of Different Functional Groups: Introducing substituents on the phenyl rings can influence the electronic properties and binding affinity of the molecule. nih.gov For example, introducing a methoxy (B1213986) group can enhance estrogenicity, while a chloro substituent may abolish it. nih.gov

Molecular Hybridization: This strategy involves combining the triphenylethylene scaffold with other pharmacophores to create hybrid molecules with dual activities or improved potency. researchgate.netresearchgate.net For example, conjugating with naphthalimide or 1,2,4-triazole (B32235) moieties has been explored. researchgate.netresearchgate.net

Stereochemical Control in Synthesis

The stereochemistry of the double bond in triphenylethylene derivatives is critical for their biological activity, with the Z-isomer often being the more active form. ryukoku.ac.jp Therefore, achieving high stereoselectivity in the synthesis is a primary objective.

McMurry Reaction: As previously mentioned, the McMurry coupling reaction inherently favors the formation of the more sterically hindered Z-isomer. googleapis.com

Stereoselective Olefination Reactions: Other olefination methods, such as the Wittig reaction or Suzuki coupling, can be employed with careful selection of reagents and conditions to control the stereochemical outcome. ryukoku.ac.jp For instance, a stereodefined synthesis of tamoxifen (B1202) analogs has been achieved using a (E)-1-bromo-2-iodoalkenyl scaffold, where the stereochemistry is retained throughout the synthetic sequence. ryukoku.ac.jp

Optimization of Synthetic Yields and Purity for Research Applications

Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly impact reaction rates, yields, and by-product formation. biotage.com For example, using microwave-assisted synthesis can sometimes accelerate reactions and improve yields compared to conventional heating. researchgate.net

Reaction Temperature and Time: Optimizing the reaction temperature and duration is crucial. In-line monitoring techniques, such as FT-IR spectroscopy, can be used to track reaction progress and determine the optimal endpoint, preventing the formation of degradation products. researchgate.net

Purification Techniques: Flash chromatography is a common method for purifying synthetic intermediates and final products. biotage.com The choice of stationary phase (e.g., normal phase silica (B1680970) gel or reversed-phase C18) and eluent system is critical for achieving high purity. biotage.com Recrystallization is another effective method for purifying solid compounds and can often provide material of very high purity. pharmtech.com

The following table provides an example of how reaction conditions can be optimized to improve yield and purity.

| Parameter | Condition A | Condition B | Outcome |

| Reaction | Alkylation of Phenol | Alkylation of Phenol | |

| Solvent | Tetrahydrofuran | Toluene | Higher yield in Toluene googleapis.com |

| Base | Sodium Hydride | Potassium Carbonate | Cleaner reaction with Potassium Carbonate googleapis.com |

| Temperature | Room Temperature | Reflux | Faster reaction at reflux, but potential for more by-products googleapis.com |

By systematically investigating these parameters, synthetic chemists can develop robust and efficient methods for producing this compound and its derivatives for further research.

Advanced Characterization Techniques for Synthetic Products (beyond basic identification)

Following the successful synthesis of this compound, a comprehensive structural verification that extends beyond routine identification methods is imperative. Advanced analytical techniques are employed to unambiguously confirm the molecular structure, establish stereochemistry, and ensure the purity of the synthetic product. These methods provide in-depth information crucial for understanding the compound's properties and for its potential use as a reference standard in various scientific applications.

The principal advanced characterization techniques for synthetic this compound include high-resolution mass spectrometry (HRMS) for exact mass determination, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy for detailed structural and stereochemical elucidation, and X-ray crystallography for definitive solid-state structure analysis.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry is a cornerstone technique for the characterization of synthetic this compound, providing an exact mass measurement of the parent ion. This allows for the unequivocal determination of the elemental composition, a critical step in confirming the identity of the synthesized compound. washington.edunih.gov For this compound (chemical formula: C₂₆H₂₈ClNO₂), the expected high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is a key identifier. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is extensively used to characterize this compound, particularly in complex matrices. nih.govresearchgate.net In these analyses, the protonated molecule of 4-hydroxytoremifene (B1666333) is consistently identified at an m/z of 422.4. nih.govresearchgate.net Further structural information is obtained through fragmentation analysis in MS/MS mode. Characteristic fragment ions are generated by collision-induced dissociation, and their analysis helps to piece together the molecular structure. For instance, precursor ion scans for fragments typical of the N,N-dimethylaminoethoxy side chain (e.g., m/z 72.2) are used to selectively detect and identify metabolites like this compound. nih.govresearchgate.net

| Parameter | Description | Observed Value (m/z) | Reference |

|---|---|---|---|

| Molecular Formula | The elemental composition of the neutral molecule. | C₂₆H₂₈ClNO₂ | nih.gov |

| Monoisotopic Mass | The exact mass of the most abundant isotope configuration. | 421.1809 | nih.gov |

| Protonated Molecule [M+H]⁺ | The parent ion observed in positive mode electrospray ionization. | 422.4 | nih.govresearchgate.net |

| Characteristic Fragment Ion | Fragment corresponding to the dimethylaminoethyl group, used in precursor ion scans. | 72.2 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic ¹H and ¹³C NMR are used for initial identification, advanced two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, which is particularly important for complex molecules like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the ethyl group and the aromatic rings of this compound. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for assigning quaternary carbons (those without attached protons), such as the carbons of the double bond and the attachment points of the phenyl rings.

The stereochemistry of the double bond (Z-isomer) is a critical feature of this compound. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm this geometry by observing through-space correlations between protons on the different phenyl rings that are in close proximity in the Z-configuration.

| Structural Moiety | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Rings | ¹H | 6.5 - 7.5 | Specific shifts depend on substitution pattern (Cl, OH, O-alkyl). |

| ¹³C | 114 - 160 | Shifts are influenced by electronegative substituents. | |

| Alkene | ¹H | - | No proton on the double bond. |

| ¹³C | ~140 | Quaternary carbons, identifiable by HMBC. | |

| OCH₂CH₂N(CH₃)₂ Side Chain | ¹H | 2.2 - 4.1 | -OCH₂- (~4.0 ppm), -NCH₂- (~2.7 ppm), -N(CH₃)₂ (~2.3 ppm). |

| ¹³C | 45 - 67 | -OCH₂- (~66 ppm), -NCH₂- (~58 ppm), -N(CH₃)₂ (~45 ppm). | |

| CH₂CH₃ Group | ¹H | 0.9 (t), 2.4 (q) | Triplet for -CH₃, quartet for -CH₂-. |

| ¹³C | ~13, ~29 | -CH₃ (~13 ppm), -CH₂- (~29 ppm). |

X-ray Crystallography

For synthetic products that can be obtained in a suitable crystalline form, single-crystal X-ray diffraction provides the most definitive structural proof. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the molecular connectivity, conformation, and the Z-stereochemistry of the double bond with high precision. While crystal structures for related selective estrogen receptor modulators (SERMs) and their complexes with the estrogen receptor have been published, specific crystallographic data for isolated this compound is not widely reported. nih.gov Nevertheless, it remains the gold standard for absolute structure determination should a suitable crystal be produced.

Molecular and Cellular Pharmacology of Monophenoltoremifene

Cellular Responses and In Vitro Models of Monophenoltoremifene Activity

The molecular mechanisms of this compound translate into observable cellular responses, which are typically studied using in vitro models. nih.govnih.gov These models, primarily based on cell cultures, are invaluable for dissecting the compound's effects in a controlled environment before moving to more complex systems. plos.orgplos.org

Common in vitro models involve growing specific cell lines in the lab and treating them with the compound. For a SERM like this compound, relevant cell lines include:

ER-positive breast cancer cells (e.g., MCF-7): These cells are used to study the antiestrogenic effects. In these models, this compound would be expected to inhibit estrogen-stimulated cell proliferation and induce apoptosis (programmed cell death).

Bone cells (osteoblasts and osteoclasts): These models are used to investigate the estrogenic, bone-protective effects. This compound would be assessed for its ability to promote osteoblast survival and function while inhibiting the activity of bone-resorbing osteoclasts.

Endometrial cells: These are used to assess potential estrogenic stimulation in the uterus.

Researchers use various assays to measure cellular responses in these models, such as cell viability assays, proliferation assays, gene expression analysis (e.g., RT-PCR), and protein analysis (e.g., Western blotting) to observe the downstream effects on signaling pathways. frontiersin.orgcelvivo.com Three-dimensional (3D) cell culture models are also increasingly used as they can better mimic the in vivo tissue architecture and cellular microenvironment, providing a more physiologically relevant assessment of a compound's activity. plos.org These in vitro studies are crucial for characterizing the cell-type-specific responses to this compound and understanding its dual agonist/antagonist nature. plos.org

Induction or Inhibition of Cellular Apoptosis and Necroptosis Mechanisms

This compound's parent compound, toremifene (B109984), is recognized for its ability to induce apoptosis, or programmed cell death, as part of its antitumor activity. hmdb.cancats.ioeuropa.eu In human breast cancer cells (MCF-7), treatment with toremifene at a concentration of 7.5 µM for three days resulted in approximately 60% of cells displaying morphological characteristics typical of apoptosis. researchgate.net This process is a controlled, energy-dependent event that leads to the elimination of cells without inducing an inflammatory response. antibodiesinc.com

In contrast, necrosis is a form of uncontrolled cell death resulting from cellular injury, characterized by cell swelling and rupture of the plasma membrane, which triggers inflammation. antibodiesinc.com Necroptosis is a regulated form of necrosis that, like apoptosis, can be initiated by specific signaling pathways, such as those involving TNF receptors. antibodiesinc.commdpi.commdpi.comnih.gov While the primary mechanism of toremifene appears to be the induction of apoptosis, the potential involvement of necroptosis is an area of ongoing investigation. The core of the necroptosis mechanism involves the proteins RIPK1, RIPK3, and MLKL. nih.gov

Studies on the related SERM, ospemifene (B1683873), in human breast tissue cultures have shown that at higher concentrations (100 nM), it increased apoptosis after 14 days of treatment. nih.gov Interestingly, at a lower concentration (1 nM), ospemifene, similar to raloxifene (B1678788), was observed to decrease apoptosis at day 7, suggesting complex, concentration- and time-dependent effects. nih.gov Toremifene's induction of apoptosis in estrogen-sensitive breast cancer cells is a key mechanism of its growth-inhibitory effects. researchgate.net

Table 2: Effects of Toremifene and Related Compounds on Cell Death Mechanisms

| Compound | Cell Line/Tissue | Effect | Mechanism | Concentration/Conditions | Source |

| Toremifene | MCF-7 Breast Cancer Cells | Induction of Apoptosis | Morphological changes characteristic of apoptosis | 7.5 µM for 3 days | researchgate.net |

| Ospemifene | Human Breast Tissue | Increased Apoptosis | Not specified | 100 nM at 14 days | nih.gov |

| Ospemifene | Human Breast Tissue | Decreased Apoptosis | Not specified | 1 nM at 7 days | nih.gov |

| Toremifene | Breast Cancer | Induction of Apoptosis | General antitumor mechanism | Not specified | hmdb.cancats.ioeuropa.eu |

Modulation of Cellular Differentiation Pathways

The influence of this compound on cellular differentiation pathways is an area of interest, given the role of estrogen and SERMs in various tissues. Cellular differentiation is the process by which a less specialized cell becomes a more specialized one, a process governed by intricate signaling pathways and changes in gene expression. wikipedia.org This process is fundamental during development and for tissue maintenance and repair in adults. wikipedia.orgnih.gov

While direct studies on this compound's effects on differentiation are limited, the actions of its parent compound, toremifene, and other SERMs provide some context. SERMs can have tissue-selective agonist or antagonist effects, meaning they can mimic or block the effects of estrogen depending on the target tissue. hmdb.ca This tissue-specific action can influence the differentiation of various cell types. For example, in bone, some SERMs have estrogenic effects, which can be important for maintaining bone density, a process involving the differentiation of bone cells. hmdb.ca

The differentiation of immune cells, such as monocytes and macrophages, is also regulated by a complex network of signaling pathways and transcription factors. nih.gov Given that SERMs can modulate immune responses, it is plausible that they could influence the differentiation pathways of immune cells. researchgate.net The differentiation of pluripotent stem cells into the three primary germ layers (ectoderm, mesoderm, and endoderm) is guided by specific signaling pathways and marked by the expression of lineage-specific markers. assaygenie.com The Wnt signaling pathway, for instance, is crucial at all stages of differentiation. wikipedia.org Further research is needed to specifically elucidate how this compound might interact with these and other differentiation pathways in various cellular contexts. frontiersin.org

Impact on Cellular Migration and Invasion in In Vitro Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays are crucial tools for studying these processes. nih.govnih.govsartorius.commerckmillipore.com While specific data on this compound is scarce, studies on its parent compound, toremifene, suggest potential effects on cell motility.

Toremifene has been shown to increase the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on both MCF-7 breast cancer cells and Jurkat T cells. researchgate.net ICAM-1 plays a significant role in the interactions between tumor cells and immune effector cells, which can influence tumor cell survival and spread. researchgate.net The increased expression of ICAM-1 might therefore modulate the immunogenicity of tumor cells. researchgate.net

Commonly used in vitro assays to assess cell migration include the scratch wound assay, where a gap is created in a cell monolayer, and the rate of closure is measured. nih.govsartorius.com For studying invasion, transwell assays with a layer of extracellular matrix (like Matrigel) are often employed, measuring the ability of cells to degrade and move through this barrier. Organotypic assays, which are more physiologically relevant, involve growing tumor cells in a three-dimensional culture with stromal components. nih.gov To fully understand the impact of this compound on cellular migration and invasion, it would need to be tested in these established assay systems.

Gene Expression and Proteomic Profiling in Treated Cellular Systems

The effects of this compound and its parent compound, toremifene, are mediated through changes in gene expression and, consequently, the proteome of the cell. nih.govfrontiersin.orgbiorxiv.org As a SERM, toremifene's primary action is to bind to estrogen receptors and modulate the transcription of estrogen-responsive genes. europa.eu

In breast cancer, toremifene's antitumor effect may involve changes in the expression of oncogenes and growth factors. hmdb.cancats.ioeuropa.eu For instance, in estrogen-sensitive breast cancer cells, toremifene treatment leads to a decrease in the steady-state level of pS2 mRNA, a small protein of unknown function whose expression is induced by estrogen. researchgate.net Conversely, the mRNA levels for testosterone-repressed prostatic message-2 (TRPM-2) were found to be elevated in tumor cells after estrogen withdrawal, a condition mimicked by antiestrogen (B12405530) treatment. researchgate.net

Proteomic profiling studies, which analyze the entire set of proteins in a cell or tissue, can provide a comprehensive view of the cellular response to a drug. embopress.org Such studies have been employed to understand the molecular basis of dendritic cell function and to identify potential therapeutic targets in cardiac fibrosis. frontiersin.orgfrontiersin.org For example, a study combining transcriptomic and proteomic analysis of activated cardiac fibroblasts identified numerous differentially expressed genes and proteins upon treatment with TGF-β1. frontiersin.org Applying similar global gene expression and proteomic profiling techniques to cells treated with this compound would be essential to fully elucidate its molecular mechanisms of action.

Table 3: Known Gene Expression Changes Induced by Toremifene

| Gene | Cell Type | Change in Expression | Implication | Source |

| pS2 | Estrogen-sensitive breast cancer cells | Decreased mRNA level | Antiestrogenic effect | researchgate.net |

| TRPM-2 | Tumor cells after estrogen withdrawal | Elevated mRNA level | Response to antiestrogen treatment | researchgate.net |

| Oncogenes | Cancer cells | Regulation of expression | Antitumor effect | hmdb.cancats.ioeuropa.eu |

| Growth factors | Cancer cells | Regulation of expression | Antitumor effect | hmdb.cancats.ioeuropa.eu |

| ICAM-1 | MCF-7 and Jurkat cells | Increased expression | Modulation of immunogenicity | researchgate.net |

| CD40 | MCF-7 cells | Increased expression | Modulation of immunogenicity | researchgate.net |

| CD80 | MCF-7 cells | Increased expression | Modulation of immunogenicity | researchgate.net |

Subcellular Localization and Trafficking Dynamics

The subcellular localization and trafficking of a compound and its targets are critical to its biological activity. syr.edu this compound, as a metabolite of the lipophilic SERM toremifene, is expected to distribute within cells and interact with its primary target, the estrogen receptor (ER). Estrogen receptors are predominantly located in the nucleus, but can also be found in the cytoplasm and at the plasma membrane.

The trafficking of proteins and other molecules within the cell is a highly regulated process. anu.edu.au For example, the coat protein complex I (COPI) is involved in trafficking proteins between the Golgi apparatus and the endoplasmic reticulum (ER). syr.edu Studies on the subcellular localization of various proteins, such as the atypical chemerin receptor GPR1 and nephrin, have utilized techniques like BRET-based assays and immunostaining to track their movement between different cellular compartments, including the plasma membrane and endosomes. mdpi.comki.se

While there is no specific information on the subcellular localization and trafficking dynamics of this compound itself, the localization of its target, the ER, dictates its site of action. Upon binding, the ligand-receptor complex can undergo conformational changes and translocate to the nucleus to regulate gene expression. nih.gov The precise dynamics of this compound's movement within the cell and its influence on the trafficking of the ER and other interacting proteins remain to be fully characterized.

Preclinical Pharmacokinetics and Pharmacodynamics Non Human Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical ADME studies are fundamental in characterizing the disposition of a drug candidate within an organism. pharmtech.com These studies in animal models help to predict the pharmacokinetic profile in humans and are crucial for selecting promising compounds for further development. pharmtech.commdpi.com

The biotransformation of toremifene (B109984) has been extensively studied in various preclinical models, including rats, mice, and in vitro systems like liver microsomes. nih.gov The primary metabolic pathways identified in rats are 4-hydroxylation and N-demethylation. nih.gov Further oxidation of the side chain to alcohols and carboxylic acids also occurs. nih.gov

In vitro studies using liver microsomal preparations from rats, mice, and humans have identified several key metabolites. nih.gov The main enzyme system responsible for toremifene metabolism is the cytochrome P450-dependent hepatic mixed function oxidase. europa.eu Specifically, the N-demethylation pathway is primarily mediated by the CYP3A subfamily. europa.euascopubs.org While CYP3A4 is the principal enzyme in humans, studies in rats have implicated CYP3A1 and CYP3A2 in the α-hydroxylation of toremifene. drugbank.comacs.org CYP2D6 is thought to have only a minor role in its metabolism. ascopubs.orgresearchgate.net

A variety of metabolites have been identified across different preclinical systems. nih.govresearchgate.net In addition to the major metabolites N-desmethyltoremifene and 4-hydroxytoremifene (B1666333), other identified compounds include 4'-hydroxytoremifene, toremifene N-oxide, and alpha-hydroxytoremifene. nih.gov Ospemifene (B1683873) and 4-hydroxy-N-desmethyltoremifene are also recognized metabolites. wikipedia.org Studies using homogenised horse liver have shown N-desmethylation, hydroxylation, and carboxylation as prominent biotransformation pathways. researchgate.net

Table 1: Major Identified Metabolites of Toremifene in Preclinical Models

| Metabolite | Metabolic Pathway | System(s) of Identification | Reference(s) |

|---|---|---|---|

| N-desmethyltoremifene | N-demethylation | Rat, Mouse, Horse, Human Liver Microsomes | nih.govnih.govresearchgate.net |

| 4-hydroxytoremifene | 4-hydroxylation | Rat, Mouse, Horse, Human Liver Microsomes | nih.govnih.govresearchgate.net |

| (deaminohydroxy)toremifene | Deamination, Hydroxylation | Human | wikipedia.org |

| 4-hydroxy-N-desmethyltoremifene | N-demethylation, Hydroxylation | Human | wikipedia.org |

| alpha-hydroxytoremifene | alpha-hydroxylation | Rat, Mouse, Human Liver Microsomes | nih.gov |

| Toremifene N-oxide | N-oxidation | Rat, Mouse, Human Liver Microsomes | nih.gov |

| Carboxy toremifene | Carboxylation | Horse Liver | researchgate.net |

The interaction of toremifene with cytochrome P450 (CYP) enzymes is a critical factor in its metabolic profile and potential for drug-drug interactions. nih.gov Toremifene is established as a substrate for CYP3A4. wikipedia.org

Inhibition: The metabolism of toremifene can be theoretically inhibited by drugs known to block the CYP3A enzyme system. europa.eueuropa.eu In vitro studies have demonstrated that specific inhibitors can markedly alter the production of toremifene metabolites. nih.gov This competitive inhibition at the enzyme's active site can lead to increased plasma concentrations of the parent drug. nih.govgeekymedics.com

Induction: Conversely, drugs that act as enzyme inducers can increase the rate of toremifene metabolism. europa.eu This induction involves increasing the expression of CYP enzymes, which can accelerate the clearance of toremifene, thereby lowering its steady-state concentration in serum. europa.eugeekymedics.comevotec.com

Table 2: In Vitro Interactions of Toremifene with CYP3A Enzymes

| Interaction Type | Interacting Agent Class | Examples | Effect on Toremifene Metabolism | Reference(s) |

|---|---|---|---|---|

| Inhibition | Azole Antifungals | Ketoconazole, Itraconazole, Miconazole | Decreased metabolism | europa.eunih.gov |

| Macrolide Antibiotics | Erythromycin, Troleandomycin | Decreased metabolism | europa.eu | |

| Antidepressants | Nefazodone | Decreased metabolism | nih.gov | |

| Induction | Barbiturates | Phenobarbital | Increased metabolism | europa.eu |

| Anticonvulsants | Phenytoin, Carbamazepine | Increased metabolism | europa.eu |

Following administration, toremifene is distributed throughout the body. In preclinical animal models, the highest concentrations of a drug and its metabolites are often found in organs associated with elimination, such as the liver and kidneys. nih.gov Toremifene binds extensively to serum proteins, primarily albumin, with a binding percentage greater than 99.5%. drugbank.comeuropa.eu This high degree of protein binding influences its distribution and elimination half-life.

Due to its slow elimination, steady-state concentrations of toremifene in serum are typically reached within 4 to 6 weeks of continuous dosing in preclinical models. europa.eu The long half-life of toremifene and its primary metabolite, N-demethyltoremifene, is attributed to high plasma protein binding and the likelihood of enterohepatic recirculation. wikipedia.org While specific tissue accumulation data for toremifene is limited in the provided results, general principles of pharmacokinetics suggest that compounds with long half-lives and high lipophilicity may accumulate in certain tissues. nih.gov Studies in rats with other compounds show rapid and wide distribution into tissues, with concentrations decreasing over time. nih.gov

The elimination of toremifene from the body occurs slowly and primarily through the fecal route. europa.eu In a study using tritium-labeled toremifene in Sprague-Dawley rats, the elimination of radioactivity was similar after both intravenous and oral administration, indicating that the primary route of excretion is independent of the route of administration. nih.gov

The majority of the administered dose is excreted as various metabolites. nih.goveuropa.eu Enterohepatic circulation is thought to contribute to the slow elimination process. europa.eueuropa.eu A mass balance study in rats provided a quantitative overview of the excretion pathways over a 13-day period. nih.gov

Table 3: Excretion of Radioactivity in Rats After a Single Dose of [³H]Toremifene

| Excretion Route | Percentage of Total Radioactivity Eliminated (within 13 days) | Note | Reference(s) |

|---|---|---|---|

| Feces | >63% (of total dose) | Over 90% of the recovered radioactivity was in the feces. | nih.gov |

| Urine | ~7% (of total dose) | About 10% of the administered dose is eliminated via urine as metabolites. | nih.goveuropa.eu |

| Total Recovered | ~70% | The total amount of radioactivity recovered over the 13-day study period. | nih.gov |

Tissue Distribution and Accumulation in Animal Studies

Pharmacodynamic Biomarkers and Target Engagement in Preclinical Systems

Pharmacodynamic (PD) biomarkers are used in preclinical studies to demonstrate that a drug engages its intended target and produces the desired biological effect. primescholars.comnih.gov For toremifene, the primary target is the estrogen receptor (ER).

Toremifene is a selective estrogen receptor modulator (SERM) with tissue-specific actions. drugbank.com Its antiestrogenic effects are related to its ability to compete with estrogen for binding sites in target tissues. drugbank.com In preclinical cancer models, such as the dimethylbenzanthracene (DMBA)-induced mammary carcinoma model in rats, toremifene inhibits tumor induction and causes the regression of established tumors. drugbank.com This anti-tumor activity serves as a key pharmacodynamic endpoint, demonstrating target engagement and biological effect. drugbank.com

Table 4: Relative Binding Affinity of Toremifene and Metabolites for the Estrogen Receptor (ER) in Rat Studies

| Compound | Relative Binding Affinity for ER (Estradiol = 100%) | Reference(s) |

|---|---|---|

| Toremifene | 3-9% | wikipedia.org |

| N-desmethyltoremifene | 3-5% | wikipedia.org |

| 4-hydroxytoremifene | 64-158% | wikipedia.org |

Establishing a dose-response relationship is a fundamental concept in toxicology and pharmacology, demonstrating how the magnitude of a biological effect changes with varying doses of a compound. europa.eu In preclinical studies, multiple dose levels are used to characterize the spectrum of effects and identify a dose that produces the desired therapeutic effect without unacceptable toxicity.

For toremifene, dose-response relationships have been observed in animal models of cancer. The inhibition of DMBA-induced mammary tumors in rats is a dose-dependent effect. drugbank.com Pharmacokinetic studies have also shown that the plasma concentrations of toremifene and its metabolites increase linearly across a wide range of oral doses. wikipedia.org Preclinical dose-ranging studies are used to determine appropriate dose levels for longer-term toxicology studies, often aiming to identify the maximum tolerated dose (MTD). A study on the metabolism and excretion of toremifene in rats utilized doses of 5 or 10 mg/kg. nih.gov The ability to correlate dose with both systemic exposure (pharmacokinetics) and biological effect (pharmacodynamics) is crucial for translating preclinical findings. nih.govcdc.gov

Temporal Pharmacodynamic Effects in Specific Animal Tissues

Monophenoltoremifene, a principal active metabolite of toremifene and ospemifene, demonstrates a complex pharmacodynamic profile characterized by tissue-specific and time-dependent effects in various preclinical animal models. As a selective estrogen receptor modulator (SERM), its actions can be estrogenic or anti-estrogenic, contingent on the target organ, the animal species, and the duration of exposure. europa.eudrugbank.com Investigations in rodent models have been instrumental in elucidating these temporal effects, particularly in reproductive tissues and bone.

The ovariectomized (OVX) rat is a widely used preclinical model for studying the effects of SERMs in a low-estrogen environment mimicking postmenopause. dovepress.comnih.gov In this model, the pharmacodynamic effects of this compound's parent compounds become evident over specific time courses. Studies lasting two weeks have shown that administration of ospemifene, which is metabolized to this compound, results in a significant increase in vaginal weight and epithelial height in OVX rats. dovepress.comnih.gov While the parent compound ospemifene can elicit a nearly full estrogen agonist effect on vaginal epithelial height, its metabolite, 4-hydroxyospemifene (B1144702) (this compound), is suggestive of a partial agonist. dovepress.com This estrogenic activity is further confirmed by the upregulation of progesterone (B1679170) receptors (PR) in the vaginal epithelium and stroma, a known response to estrogen stimulation. nih.gov

In the uterus of OVX rats, this compound exhibits a partial estrogen agonist effect, causing a less pronounced increase in uterine weight compared to the vagina. dovepress.com This limited uterotrophic activity is a hallmark characteristic of SERMs.

Longer-term studies in different animal models reveal other temporal effects. In neonatal ICR/CD-1 mice, administration of toremifene leads to the development of adenomyosis-like lesions in the uterus. mednexus.org The temporal progression of these lesions has been documented, with initial signs appearing as early as 10 days after dosing, becoming well-established by 42 to 90 days. mednexus.org This finding highlights a time-dependent pathological response within a specific tissue.

In contrast to its estrogenic effects in the uterus and vagina, this compound's activity in mammary tissue is predominantly anti-estrogenic. This is consistent with the therapeutic application of its parent drug, toremifene, in breast cancer. In preclinical studies using human breast adenocarcinoma cells (MCF-7), ospemifene antagonized estrogen response element (ERE)-mediated transactivation, confirming its anti-estrogenic action in this cell type. nih.gov Furthermore, in the dimethylbenzanthracene (DMBA)-induced rat model of mammary carcinoma, toremifene inhibits tumor development and promotes the regression of existing tumors by binding to estrogen receptors. drugbank.comnih.gov

The effects of this compound in bone tissue are primarily estrogenic. In OVX rat models, its parent compound ospemifene has been shown to confer bone-protective effects, including the maintenance of bone volume and a decrease in bone turnover, with an efficacy comparable to other SERMs like raloxifene (B1678788). mdpi.com

The following tables summarize the observed temporal and tissue-specific effects in preclinical models.

Interactive Data Table: Temporal Effects of this compound in Rodent Reproductive Tissues

| Animal Model | Tissue | Time Point | Observed Effect |

| Ovariectomized Rat | Vagina | 14 days | Partial estrogen agonist effect (increased weight and epithelial height). dovepress.com |

| Ovariectomized Rat | Uterus | 14 days | Partial estrogen agonist effect (increased uterine weight). dovepress.com |

| Neonatal ICR/CD-1 Mouse | Uterus | 10 days | Early development of adenomyosis-like lesions. mednexus.org |

| Neonatal ICR/CD-1 Mouse | Uterus | 42-90 days | Presence of established adenomyosis-like lesions. mednexus.org |

Interactive Data Table: Tissue-Specific Pharmacodynamic Profile of this compound in Animal Models

| Tissue | Animal Model/System | Pharmacodynamic Effect |

| Vagina | Ovariectomized Rat | Estrogen Agonist (Partial). dovepress.com |

| Uterus | Ovariectomized Rat | Estrogen Agonist (Partial). dovepress.com |

| Bone | Ovariectomized Rat | Estrogen Agonist. mdpi.com |

| Mammary Tissue | Human Breast Cancer Cells (MCF-7) | Estrogen Antagonist. nih.gov |

Preclinical Efficacy and Therapeutic Potential in Animal Models

Evaluation in Established Animal Models of Disease

The preclinical assessment of monophenoltoremifene has utilized a range of validated animal models to investigate its efficacy in oncology, bone health, and neurodegenerative conditions, among others.

Preclinical studies have explored the anti-neoplastic properties of this compound, primarily focusing on its anti-estrogenic activity in breast cancer models. In vitro, the compound demonstrated anti-estrogenic effects in the estrogen-sensitive human breast adenocarcinoma cell line, MCF-7. tandfonline.com This was further substantiated in in vivo models.

In xenograft studies using ovariectomized mice, this compound significantly inhibited the growth of MCF-7 tumors when compared to control groups. tandfonline.com Another study showed that it inhibited the development and growth of estrogen receptor (ER)-positive mammary tumors and prolonged survival times in a different mouse tumor model (MTag 34 cell line). tandfonline.com Furthermore, in a chemically-induced mammary tumor model in rats (using dimethylbenzanthracene), ospemifene (B1683873) inhibited the appearance of tumors. tandfonline.comtandfonline.com These findings highlight the antagonistic effect of this compound on estrogen receptors in breast tissue, suggesting its potential as an anti-cancer agent. tandfonline.comeuropeanreview.org

Interactive Data Table: Summary of Anti-neoplastic Efficacy in Animal Models

| Animal Model | Cell Line/Tumor Type | Key Findings | Reference |

|---|---|---|---|

| Ovariectomized Mice | MCF-7 Xenograft | Significantly inhibited tumor growth relative to controls. | tandfonline.com |

| Mice | MTag 34 Cell Line (ER-positive) | Inhibited development and growth of mammary tumors; prolonged survival. | tandfonline.com |

| Rats | DMBA-induced Mammary Tumors | Inhibited the appearance of mammary tumors. | tandfonline.comtandfonline.com |

The effect of this compound on bone health has been extensively studied using the ovariectomized (OVX) rat, a standard preclinical model for postmenopausal osteoporosis. mdpi.comresearchgate.netnih.govtandfonline.com These studies consistently demonstrate a bone-protective, estrogen-like agonist effect.

In OVX rats, this compound treatment effectively prevented bone loss and maintained trabecular bone volume in the distal femur. researchgate.net This effect was comparable to that of estradiol (B170435) and another SERM, raloxifene (B1678788). researchgate.nettandfonline.com Treatment with this compound also prevented the loss of bone strength induced by ovariectomy. researchgate.net Further studies confirmed that long-term administration prevented decreases in bone mineral content and bone mineral density (BMD) in the femur and tibia in a dose-dependent manner. tandfonline.com These findings from animal models suggest that this compound has a beneficial, agonistic effect on bone, helping to preserve its structural integrity in estrogen-deficient states. mdpi.comnih.govtandfonline.com

Interactive Data Table: Effects on Bone Parameters in Ovariectomized Rats

| Parameter | Effect of this compound | Comparison | Reference |

|---|---|---|---|

| Trabecular Bone Volume | Maintained/Opposed OVX-induced loss | Comparable to estradiol and raloxifene | researchgate.nettandfonline.com |

| Bone Strength | Prevented OVX-induced loss | - | researchgate.net |

| Bone Mineral Density (BMD) | Prevented OVX-induced decreases | - | tandfonline.com |

| Bone Mineral Content | Prevented OVX-induced decreases | - | tandfonline.com |

The neuroprotective potential of this compound has been investigated in in vitro models of neuronal damage. Studies using primary neocortical cell cultures subjected to hypoxia and/or ischemia demonstrated that post-treatment with the compound has a robust neuroprotective effect. nih.govresearchgate.net

This compound was shown to partially reverse the damage caused by hypoxia and ischemia, including reducing the release of lactate (B86563) dehydrogenase (LDH), decreasing the degree of neurodegeneration, and lessening the loss of metabolic activity. nih.govresearchgate.net The mechanism behind this neuroprotection involves the inhibition of apoptosis. nih.govresearchgate.net These findings suggest that this compound may be a promising agent for protecting neurons from the damage caused by events like stroke. nih.govbioscientifica.com

The preclinical evaluation of this compound extended to other disease models and physiological systems. In safety pharmacology assessments, no significant adverse neurological, cardiovascular, pulmonary, or renal effects were found in animal models. fda.gov

In OVX rats, this compound prevented the increase in serum cholesterol that typically follows ovariectomy, indicating a beneficial effect on lipid metabolism. researchgate.net Additionally, studies have explored its immunomodulatory potential, showing it can induce the expression of key T-cell activating cytokines. nih.gov Another study noted that this compound, along with bazedoxifene, could reduce the inflammatory response of astrocytes, suggesting anti-inflammatory properties in the central nervous system. bioscientifica.com

Investigation in Models of Neuroprotection or Neurodegeneration

Histopathological and Molecular Analyses of Tissues from Animal Studies

Histopathological and molecular analyses of tissues from animal studies have been crucial in elucidating the tissue-selective mechanisms of this compound. fda.govnih.gov

In OVX rats, histological analysis of the vagina showed that this compound increased the height of the vaginal epithelium, an estrogenic effect. nih.govhres.ca However, unlike full estrogens, it did not cause cornification of the top epithelial layer. nih.govhres.ca The estrogenic activity was confirmed at a molecular level by the upregulation of progesterone (B1679170) receptors in the vaginal epithelium and stroma. nih.gov In the uterus of OVX rats, the compound exhibited mixed agonist/antagonist effects. fda.gov

Combination Strategies with Other Agents in Preclinical Settings

The potential of this compound as part of a combination therapy has been explored in a preclinical setting, particularly focusing on its immunomodulatory properties. One series of studies evaluated its activity in combination with a peptide cancer vaccine in mice. nih.gov

The results indicated that this compound, when combined with the vaccine, increased the antigen-specific immune response and enhanced cytotoxic T-lymphocyte activity in both tumor-bearing and non-tumor-bearing mice. nih.gov The study suggested that the compound's immunomodulating activity is dependent on the dosing schedule and could be used to augment the efficacy of cancer vaccines. nih.gov

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Key Pharmacophoric Features for Monophenoltoremifene Activity

The biological activity of this compound, like other SERMs, is dictated by a specific arrangement of structural motifs, known as a pharmacophore, that optimizes its interaction with the estrogen receptor's ligand-binding domain (LBD). The key pharmacophoric features essential for its antagonist activity against the estrogen receptor alpha (ERα) have been extensively studied through SAR and crystallographic analyses of related compounds.

The fundamental pharmacophore for a triphenylethylene-based SERM antagonist includes:

A Phenolic Hydroxyl Group: The defining feature of this compound is the hydroxyl group on one of the phenyl rings. This group is critical for high-affinity binding, acting as a hydrogen bond donor to anchor the ligand within the LBD. It forms crucial hydrogen bonds with the guanidinium (B1211019) group of Arginine-394 (Arg394) and the carboxylate group of Glutamate-353 (Glu353). wikipedia.orgresearchgate.netetflin.com This interaction mimics that of the natural agonist, 17β-estradiol.

A Hydrophobic Scaffold: The triphenylethylene (B188826) core provides a rigid, hydrophobic structure that fits snugly within the predominantly hydrophobic LBD of the estrogen receptor. etflin.com This core correctly positions the other functional groups for optimal interaction.

A Basic Aminoalkoxy Side Chain: The bulky, flexible side chain containing a basic amine is the hallmark of triphenylethylene antagonists. acs.org When this compound binds to the ERα LBD, this side chain protrudes from the pocket and sterically obstructs the proper positioning of helix 12 (H12). jyoungpharm.org This prevents H12 from sealing the LBD in an active conformation, which in turn blocks the recruitment of coactivator proteins necessary for gene transcription, leading to an antagonistic effect. wikipedia.orgacs.org

These features collectively ensure that this compound binds with high affinity to the ERα but fails to induce the specific conformational change required for agonism, instead promoting an inactive or antagonistic state.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jetir.org For this compound and its derivatives, QSAR is a vital tool for predicting ER binding affinity and guiding the design of new, more potent SERMs. mdpi.comspiedigitallibrary.org

Predictive Models for Biological Activity

QSAR models for SERMs are typically built using a "training set" of compounds with known ER binding affinities to establish a correlation, which is then validated using a "test set" of compounds to assess its predictive power. mdpi.com Various statistical methods, including Comparative Molecular Field Analysis (CoMFA), multiple linear regression (MLR), and machine learning algorithms, are employed to generate these models. mdpi.comnih.govnih.gov

These models have demonstrated significant success in predicting the binding affinity of diverse estrogenic compounds. oup.com The statistical robustness of a QSAR model is often evaluated using parameters such as the coefficient of determination (r²) and the cross-validated coefficient (q²). A high q² value indicates good predictive capability. nih.gov

Table 1: Representative Statistical Validation of QSAR Models for Estrogen Receptor Binders

| Model Type | Target | No. of Compounds | q² (Predictive Ability) | r² (Goodness of Fit) | Reference |

|---|---|---|---|---|---|

| CoMFA | ERα | 31 | >0.6 | >0.95 | nih.govoup.com |

| CoMFA | ERβ | 31 | >0.6 | >0.95 | nih.govoup.com |

| GA-MLR | ERα | 1828 | 0.74 | 0.76 | acs.org |

| 3D-QSAR | ERα Antagonists | 39 | 0.86 | 0.96 | mdpi.com |

CoMFA: Comparative Molecular Field Analysis; GA-MLR: Genetic Algorithm-Multiple Linear Regression. q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient.

These predictive models are instrumental in the virtual screening of large chemical libraries to identify novel SERM candidates with desired activity profiles before committing to their chemical synthesis. spiedigitallibrary.org

Physicochemical Descriptors and Their Correlation with Activity

QSAR models quantify molecular structures using numerical values known as molecular or physicochemical descriptors. msjonline.org These descriptors fall into several categories, including lipophilic, electronic, and steric/topological, and their correlation with biological activity provides insight into the SAR. jetir.orgslideshare.net

For SERMs like this compound, key descriptors have been identified that significantly influence ER binding affinity:

Lipophilic Descriptors (e.g., LogP, π-constant): These describe the hydrophobicity of the molecule. A suitable level of lipophilicity is crucial for the compound to partition from the aqueous environment into the hydrophobic LBD of the estrogen receptor. slideshare.netmlsu.ac.in

Electronic Descriptors (e.g., Hammett constant, Dipole Moment, HOMO/LUMO energies): These quantify the electronic properties of the molecule, such as electron-donating or withdrawing capacity. jetir.orgresearchgate.net They are critical for defining the strength of interactions like the hydrogen bonds formed by this compound's hydroxyl group with Arg394 and Glu353.

Steric and Topological Descriptors (e.g., Molar Refractivity, Taft's Constant, Molecular Weight): These relate to the size, shape, and branching of the molecule. slideshare.netmlsu.ac.in For SERMs, the size and shape of the side chain are paramount, as they determine the steric clash with helix H12 that underlies the antagonistic effect. acs.org

Table 2: Common Physicochemical Descriptors in SERM QSAR Studies and Their Significance

| Descriptor Class | Example Descriptor | Significance in SERM Activity |

|---|---|---|

| Lipophilic | LogP (Partition Coefficient) | Correlates with the ability to enter the hydrophobic binding pocket of the ER. |

| Electronic | Hammett Constant (σ) | Describes the electron-donating/withdrawing nature of substituents, affecting hydrogen bond strength. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability, influencing the fit within the binding site. |

| Steric | Taft's Steric Constant (Es) | Quantifies the steric bulk of substituents, crucial for the antagonistic side chain's function. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting overall shape complementarity with the receptor. |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

By analyzing these descriptors, researchers can quantitatively understand how structural modifications to the this compound scaffold would likely impact its biological activity.

In Silico Molecular Docking and Dynamics Simulations with Biological Targets

In silico techniques such as molecular docking and molecular dynamics (MD) simulations provide a dynamic, three-dimensional view of how this compound interacts with its biological target, the estrogen receptor.

Molecular docking predicts the preferred binding orientation and affinity of a ligand within the receptor's binding site. researchgate.net Studies on this compound analogs like 4-hydroxytamoxifen (B85900) (4-OHT) and raloxifene (B1678788) show a consistent binding mode in the ERα LBD. etflin.commdpi.com The phenolic ring is anchored by hydrogen bonds to Glu353 and Arg394, while the rest of the hydrophobic core is stabilized by interactions with hydrophobic residues. The critical aminoalkoxy side chain is positioned to interact with Asp351, which is key to its antagonistic effect. researchgate.net

Table 3: Key Amino Acid Residues in ERα Interacting with this compound-like SERMs

| Amino Acid Residue | Location in LBD | Type of Interaction | Significance |

|---|---|---|---|

| Glu353 | Helix 3 | Hydrogen Bond | Anchors the phenolic hydroxyl group. |

| Arg394 | Helix 5 | Hydrogen Bond | Anchors the phenolic hydroxyl group. |

| Asp351 | Helix 3 | Ionic/H-Bond | Interacts with the side chain, key for antagonism. |

| His524 | Helix 11/12 | Steric Hindrance | Interaction is blocked by the antagonist side chain, preventing agonist conformation. jyoungpharm.org |

| Leu346, Leu387, Met421, Leu525 | Hydrophobic Pocket | Hydrophobic | Stabilize the triphenylethylene core. researchgate.net |

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the ligand-receptor complex over time, providing insights into its stability and dynamic behavior. nih.gov MD simulations of ERα bound to antagonists like 4-OHT reveal that the complex is stable but exhibits significantly greater structural fluctuations, particularly in the loops surrounding helix H12, compared to when it is bound to an agonist. biorxiv.orgmdpi.com These simulations confirm that the bulky side chain of the antagonist physically prevents H12 from adopting the agonist conformation, thereby stabilizing an inactive state of the receptor. scirp.orgnih.gov This increased dynamic disorder is a potential source of binding entropy for antagonists. biorxiv.org

Ligand-Based and Structure-Based Drug Design Approaches

The knowledge gained from SAR, QSAR, docking, and MD simulations directly informs two major strategies in computer-aided drug design (CADD): ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown or when focusing on the properties of known active ligands. nih.gov For this compound, LBDD approaches use its known pharmacophore (hydrophobic core, H-bond donor, antagonist side chain) as a template. pnrjournal.com This pharmacophore model can be used as a 3D query to rapidly screen large virtual databases for new and structurally diverse compounds that possess the same essential features and are therefore likely to be active. mdpi.comjst.go.jp QSAR models are also a cornerstone of LBDD, used to predict the activity of designed analogs before they are synthesized. pnrjournal.com

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which for this compound is the crystal structure of the ERα LBD. researchgate.netnih.gov The primary tool in SBDD is molecular docking, which allows researchers to virtually place candidate molecules into the receptor's binding site to predict their binding affinity and pose. researchgate.netmdpi.com This process enables the rational design of modifications to the this compound structure to improve interactions with key residues, enhance potency, and optimize selectivity, significantly accelerating the drug discovery process. nih.gov

Advanced Analytical Methodologies for Monophenoltoremifene Research

Chromatographic Techniques for High-Resolution Separation (e.g., UHPLC, GC)

Chromatography is a fundamental technique for separating components within a mixture. kemtrak.com In the context of Monophenoltoremifene research, high-resolution separation is paramount for distinguishing the parent compound from its metabolites and endogenous matrix components.

Ultra-High-Performance Liquid Chromatography (UHPLC) stands out as a primary tool for this purpose. UHPLC systems operate at higher pressures than traditional High-Performance Liquid Chromatography (HPLC), utilizing columns with smaller particle sizes (typically under 2 µm). chromatographyonline.com This results in significantly improved resolution, faster analysis times, and increased sensitivity. For the analysis of phenolic compounds like this compound, reversed-phase UHPLC is commonly employed. protocols.io The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. iyte.edu.tr The choice of column, mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid), and gradient elution are critical parameters that are optimized to achieve the desired separation. researchgate.netnih.gov

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility before GC analysis. biorxiv.org This process chemically modifies the analyte to make it suitable for the gas phase. GC columns, which can vary in polarity, separate compounds based on their boiling points and interactions with the stationary phase. phenomenex.com The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both quantitative and qualitative information. mdpi.com While UHPLC is often the preferred method for compounds like this compound due to its direct applicability without derivatization, GC-MS can serve as a valuable alternative or complementary technique. researchgate.net

The selection between UHPLC and GC depends on several factors, including the analyte's physicochemical properties, the complexity of the biological matrix, and the specific requirements of the study. Both techniques offer the high-resolution separation necessary for accurate preclinical research on this compound.

Interactive Data Table: Comparison of Chromatographic Techniques

| Feature | Ultra-High-Performance Liquid Chromatography (UHPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. iyte.edu.tr | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.gov |

| Analytes | Wide range of compounds, including non-volatile and thermally labile ones. nih.gov | Volatile and thermally stable compounds, or those that can be derivatized. biorxiv.org |

| Resolution | Very high, due to small particle size columns and high pressures. chromatographyonline.com | High, dependent on column length, temperature programming, and stationary phase. |

| Speed | Typically faster than conventional HPLC. chromatographyonline.com | Analysis times can vary, but can be rapid. mdpi.com |

| Sample Prep | Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. | May require a derivatization step to increase analyte volatility. biorxiv.org |

| Detection | Commonly coupled with UV or mass spectrometry (MS) detectors. kemtrak.com | Frequently coupled with a flame ionization detector (FID) or mass spectrometry (MS). mdpi.com |

Mass Spectrometry (MS/MS, High-Resolution MS) for Quantitative Analysis in Biological Matrices (e.g., animal tissues, cell lysates)

Mass spectrometry (MS) is an indispensable tool for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. researchgate.net When coupled with a separation technique like UHPLC, it provides a powerful platform for bioanalysis.

Tandem Mass Spectrometry (MS/MS) , often performed on a triple quadrupole mass spectrometer, is the gold standard for quantitative bioanalysis. thermofisher.com In an MS/MS experiment, a specific precursor ion (an ion of the molecule of interest, in this case, this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, minimizing interference from other components in the matrix. protocols.iomdpi.com This is crucial when analyzing complex samples like animal tissues and cell lysates. nih.govspringernature.comnews-medical.netprotocols.io

High-Resolution Mass Spectrometry (HRMS) , using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, offers an alternative and complementary approach. ingenieria-analitica.comjapsonline.com HRMS provides a highly accurate mass measurement of the ions, which can be used to confirm the elemental composition of the analyte and its metabolites. This high mass accuracy allows for a very narrow mass extraction window, effectively filtering out a significant portion of background noise and interferences, thus enhancing selectivity. nih.gov This is particularly advantageous when dealing with complex biological matrices where unexpected metabolites or interfering compounds may be present.

The choice between MS/MS and HRMS depends on the specific goals of the study. For routine quantitative analysis where the analytes and their fragmentation patterns are well-defined, MS/MS is often the more cost-effective and high-throughput option. For metabolite identification and profiling, or when dealing with particularly complex matrices, the high resolving power and mass accuracy of HRMS are invaluable.

Sample preparation is a critical step in the quantitative analysis of this compound in biological matrices. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). japsonline.com The goal of sample preparation is to remove proteins and other interfering substances while efficiently extracting the analyte of interest. The development of a robust and reproducible sample preparation method is essential for accurate and reliable quantitative results. nih.gov

Interactive Data Table: Mass Spectrometry Techniques for Quantitative Analysis

| Technique | Principle | Primary Application in this compound Research | Key Advantages |

| Tandem Mass Spectrometry (MS/MS) | Selection of a precursor ion, fragmentation, and detection of a specific product ion (MRM). protocols.io | Targeted quantitative analysis of this compound and its known metabolites in biological matrices. nih.govthermofisher.com | High sensitivity, high selectivity, high throughput, and robust quantification. researchgate.netagilexbiolabs.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of ions. japsonline.comnih.gov | Identification of unknown metabolites, characterization of metabolic pathways, and confirmation of analyte identity. | High mass accuracy, high resolving power, and untargeted screening capabilities. ingenieria-analitica.com |

Spectroscopic Methods for Mechanistic Insights (e.g., advanced NMR, X-ray crystallography of ligand-receptor complexes)

Understanding the mechanism of action of this compound at a molecular level requires sophisticated spectroscopic techniques that can provide detailed structural and dynamic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. numberanalytics.com Advanced, multidimensional NMR techniques can be used to study the interaction of this compound with its biological targets, such as the estrogen receptor. researchoutreach.org By analyzing changes in the NMR spectra of the receptor upon ligand binding, it is possible to map the binding site and gain insights into the conformational changes induced by the ligand. Furthermore, NMR can be used to study the dynamics of the ligand-receptor complex, providing information about the flexibility and stability of the interaction. osti.gov This information is crucial for understanding the molecular basis of this compound's selective estrogen receptor modulating activity. Isotope labeling (e.g., with ¹³C or ¹⁵N) can enhance the sensitivity and resolution of NMR experiments, allowing for more detailed structural and mechanistic studies. researchgate.netchemrxiv.org

X-ray Crystallography provides a static, high-resolution three-dimensional structure of molecules in their crystalline state. drughunter.com Determining the crystal structure of a ligand-receptor complex, such as this compound bound to the estrogen receptor, can provide an atomic-level view of the binding interactions. nih.gov This includes identifying the specific amino acid residues in the receptor that interact with the ligand and the precise geometry of the binding pocket. embopress.org This structural information is invaluable for structure-based drug design and for understanding the molecular determinants of ligand binding and selectivity. researchoutreach.org However, obtaining high-quality crystals of protein-ligand complexes can be a challenging and time-consuming process. drughunter.com

Together, NMR and X-ray crystallography offer complementary insights into the mechanism of action of this compound. While X-ray crystallography provides a detailed static picture of the ligand-receptor complex, NMR offers a dynamic view of the interaction in solution. researchoutreach.org

Interactive Data Table: Spectroscopic Methods for Mechanistic Studies

| Method | Information Provided | Application to this compound | Strengths |

| Advanced NMR Spectroscopy | 3D structure and dynamics of molecules in solution, ligand-receptor interactions, and conformational changes. numberanalytics.com | Studying the binding of this compound to the estrogen receptor, and characterizing the dynamics of the complex. osti.gov | Provides information on molecular dynamics and can be performed in solution, which is closer to physiological conditions. researchoutreach.org |

| X-ray Crystallography | High-resolution 3D structure of molecules in a crystalline state. drughunter.com | Determining the atomic-level structure of the this compound-estrogen receptor complex. nih.govmdpi.com | Provides a highly detailed and accurate static picture of the ligand-receptor interaction. embopress.org |